Valeric acid hydrazide

Vue d'ensemble

Description

Méthodes De Préparation

Valeric acid hydrazide can be synthesized through several methods. One common synthetic route involves the reaction of pentanoic acid or its ester with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions for a specified period, usually between 0.5 to 2 hours . After the reaction, the product can be isolated through distillation or recrystallization. Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

Valeric acid hydrazide undergoes oxidation reactions, typically facilitated by oxidizing agents such as Thallium(III) and Vanadium(V). These reactions are significant in understanding the compound's reactivity and potential applications.

2.1.1 Reaction with Thallium(III)

The oxidation of this compound by Thallium(III) occurs in a mixture of perchloric and hydrochloric acids. The reaction proceeds through the formation of a complex that subsequently decomposes to yield the corresponding acid.

-

Mechanism : The proposed mechanism involves the initial formation of a hydrazone complex, which then undergoes further oxidation to produce valeric acid and nitrogen gas.

-

Kinetic Parameters : Studies indicate that the reaction rate is influenced by factors such as temperature and ionic strength. For instance, increasing the concentration of hydrogen ions (

) and chloride ions (

) tends to decrease the reaction rate, while variations in temperature from

to

have shown significant effects on activation parameters .

2.1.2 Reaction with Vanadium(V)

The oxidation of this compound using Vanadium(V) also follows a similar pattern, where a complex formation occurs prior to product formation.

-

Mechanism : The reaction begins with the coordination of this compound to Vanadium(V), leading to a series of steps that ultimately yield valeric acid.

-

Kinetic Observations : The kinetics of this reaction display pseudo-first-order behavior with respect to both the oxidant and the hydrazide concentration. The reaction rate increases with higher concentrations of Vanadium(V), indicating a direct correlation between oxidant concentration and reaction velocity .

Formation of Schiff Bases

This compound can react with aldehydes to form Schiff bases, which are important intermediates in organic synthesis.

-

Reaction Overview : This reaction typically involves nucleophilic attack by the nitrogen atom in the hydrazide on the carbonyl carbon of an aldehyde, resulting in the formation of an imine.

-

Applications : Schiff bases derived from this compound are utilized in various synthetic pathways due to their stability and reactivity.

Kinetic Parameters for Vanadium(V) Oxidation

| Parameter | Value |

|---|---|

| Temperature Range | |

| Activation Energy | Determined via Arrhenius plot |

| Rate Constant (k) | Varies with [Hydrazide] |

Applications De Recherche Scientifique

Medicinal Chemistry

Valeric acid hydrazide and its derivatives have been studied for their potential as therapeutic agents. The hydrazone derivatives, which can be synthesized from this compound, have shown promising biological activities.

Antimicrobial Activity

Hydrazide-hydrazone derivatives derived from this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A series of hydrazone derivatives synthesized from this compound were tested against E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 3.91 to 7.81 µg/mL against E. coli .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Research has indicated that metal complexes formed with hydrazone derivatives can enhance the anticancer activity of these compounds.

- Case Study : Hydrazone metal complexes have been reported to exhibit potent antiproliferative effects on cancer cell lines, with mechanisms involving the sequestration of essential metal ions required for cancer cell proliferation .

Analytical Applications

This compound is utilized in analytical chemistry for the detection and quantification of various analytes.

Chromatographic Techniques

This compound can serve as a derivatizing agent in chromatographic methods, improving the separation and identification of compounds.

- Data Table: Applications in Chromatography

| Application | Technique | Benefits |

|---|---|---|

| Derivatization | Gas Chromatography | Enhances volatility and detectability |

| Sample Preparation | HPLC | Increases resolution of target compounds |

Synthesis of Novel Compounds

The ability to modify the structure of this compound allows researchers to synthesize new compounds with tailored properties for specific applications.

Case Study on Synthesis

Research has focused on synthesizing novel hydrazone derivatives from this compound through condensation reactions with various carbonyl compounds, leading to a library of compounds with diverse biological activities .

Mécanisme D'action

The mechanism of action of pentanohydrazide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The hydrazide group can form stable complexes with metal ions, which can be crucial in its biological activity. The molecular targets and pathways involved vary depending on the specific compound derived from pentanohydrazide and its intended use .

Comparaison Avec Des Composés Similaires

Valeric acid hydrazide can be compared with other hydrazide compounds, such as:

Acetohydrazide: Similar in structure but derived from acetic acid.

Benzohydrazide: Derived from benzoic acid and has aromatic properties.

Isonicotinic acid hydrazide: Used as an anti-tuberculosis drug.

This compound is unique due to its aliphatic nature, which imparts different chemical and physical properties compared to aromatic hydrazides. Its longer carbon chain can influence its solubility, reactivity, and overall stability .

Activité Biologique

Valeric acid hydrazide, a derivative of valeric acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by various research findings and case studies.

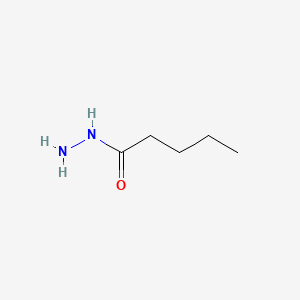

This compound can be synthesized through the reaction of valeric acid with hydrazine hydrate. The resulting compound features a hydrazide functional group, which is known for its reactivity and ability to form various derivatives. The chemical structure can be represented as follows:

where R represents the valeric acid moiety.

1. Antimicrobial Activity

Research indicates that hydrazide derivatives, including this compound, exhibit significant antimicrobial properties. A systematic review highlighted that hydrazones derived from hydrazides show antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound demonstrated moderate antibacterial activity with zones of inhibition ranging from 10 to 21 mm against Staphylococcus aureus and Escherichia coli .

2. Antitumor Activity

This compound has been investigated for its potential antitumor effects. Studies have shown that hydrazone derivatives can suppress the growth of cancer cell lines significantly. In one study, a complex formed with this compound exhibited up to ten times higher anticancer activity compared to the free ligand against liver cancer cell lines . This suggests that this compound may play a role in inhibiting tumor growth through mechanisms involving apoptosis and reactive oxygen species (ROS) production.

Mechanistic Insights

The biological mechanisms underlying the activities of this compound involve several pathways:

- Oxidative Stress Modulation : The compound may influence oxidative stress levels in cells, promoting apoptosis in cancer cells while exhibiting protective effects in normal cells.

- Enzyme Inhibition : this compound has been reported to inhibit enzymes such as monoamine oxidase, which is crucial for neurotransmitter metabolism .

- Complex Formation : The formation of metal complexes with this compound enhances its biological activity. For example, coordination with transition metals like iron or cobalt has been shown to increase antimicrobial potency .

Case Studies and Research Findings

Propriétés

IUPAC Name |

pentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-2-3-4-5(8)7-6/h2-4,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBQYCIDGYKEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191667 | |

| Record name | Valerohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38291-82-6 | |

| Record name | Pentanoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38291-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038291826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38291-82-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valerohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valerohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valerohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4UH6FY7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the biological activities reported for pentanehydrazide derivatives?

A1: Pentanehydrazide derivatives have demonstrated potential anticonvulsant and anticancer activities. For instance, 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide, synthesized from (+)-camphor hydrazide and valproic acid (VPA) chloride, showed promising results as an anticonvulsant agent in models of chemically- and electrically-induced seizures []. Furthermore, N′-substituted benzylidene-5-(1,2-diselenolan-3-yl)pentanehydrazide derivatives exhibited moderate anticancer activity against various human cancer cell lines, including MCF-7 (breast), HL-60 (leukemia), Hela (cervix uterus), and Bewo (placental villus) [].

Q2: How is the structure of pentanehydrazide derivatives elucidated?

A2: Researchers employ various spectroscopic techniques to confirm the structure of synthesized pentanehydrazide derivatives. For example, the structure of 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide was verified using Raman, FTIR, 1H-NMR, and 13C-NMR spectroscopy, along with FAB-mass spectrometry [].

Q3: Can you provide an example of how a pentanehydrazide derivative is used in analytical chemistry?

A3: A pentanehydrazide derivative, N′-((2-aminopyridin-3-yl)methylene)-5-(1,2-dithiolan-3-yl)pentanehydrazide (TAPA), was employed as a mass barcode in a novel LC-MS/MS method for protein detection []. This method utilizes TAPA's ability to amplify the signal of a target protein, thrombin, through a dual-target recognition strategy involving aptamers and gold nanoparticles. This approach highlights the potential applications of pentanehydrazide derivatives in developing sensitive and selective analytical techniques for biomolecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.